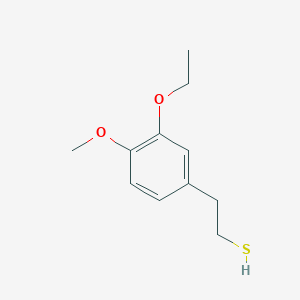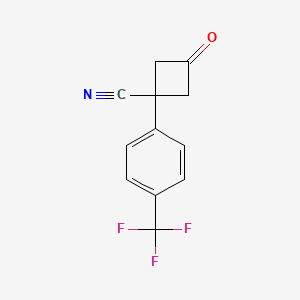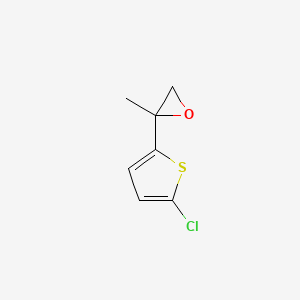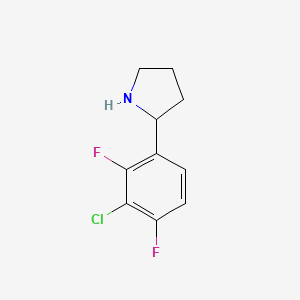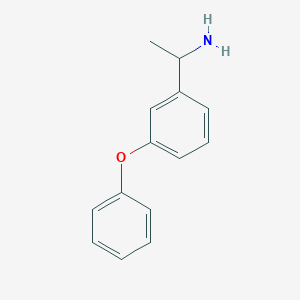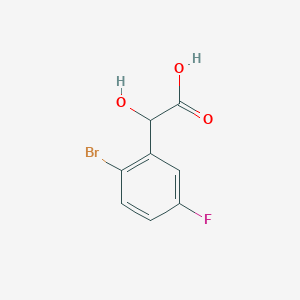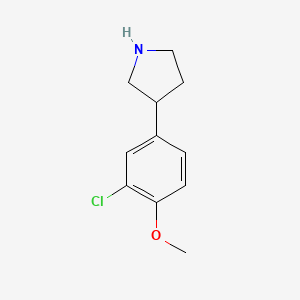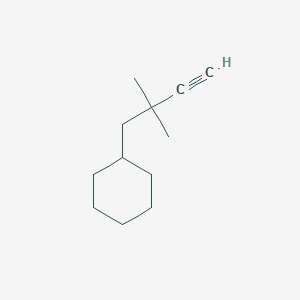
(2,2-Dimethylbut-3-yn-1-yl)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2-Dimethylbut-3-yn-1-yl)cyclohexane is an organic compound characterized by a cyclohexane ring substituted with a 2,2-dimethylbut-3-yn-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethylbut-3-yn-1-yl)cyclohexane typically involves the alkylation of cyclohexane with a suitable alkyne precursor. One common method is the reaction of cyclohexylmagnesium bromide with 2,2-dimethylbut-3-yn-1-yl bromide under anhydrous conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2,2-Dimethylbut-3-yn-1-yl)cyclohexane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the alkyne group using catalysts like palladium on carbon can yield the corresponding alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyne group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of substituted cyclohexane derivatives.
Applications De Recherche Scientifique
(2,2-Dimethylbut-3-yn-1-yl)cyclohexane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2,2-Dimethylbut-3-yn-1-yl)cyclohexane depends on its specific application. In chemical reactions, the alkyne group can act as a reactive site for various transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,2-Dimethylbut-3-yn-1-yl)benzene: Similar structure but with a benzene ring instead of a cyclohexane ring.
(2,2-Dimethylbut-3-yn-1-yl)cyclopentane: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.
(2,2-Dimethylbut-3-yn-1-yl)cycloheptane: Similar structure but with a cycloheptane ring instead of a cyclohexane ring.
Uniqueness
(2,2-Dimethylbut-3-yn-1-yl)cyclohexane is unique due to its specific combination of a cyclohexane ring and a 2,2-dimethylbut-3-yn-1-yl group
Propriétés
Formule moléculaire |
C12H20 |
|---|---|
Poids moléculaire |
164.29 g/mol |
Nom IUPAC |
2,2-dimethylbut-3-ynylcyclohexane |
InChI |
InChI=1S/C12H20/c1-4-12(2,3)10-11-8-6-5-7-9-11/h1,11H,5-10H2,2-3H3 |
Clé InChI |
SUKNUYHINVFVPA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1CCCCC1)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


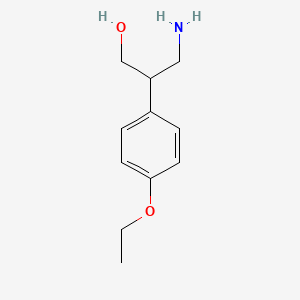
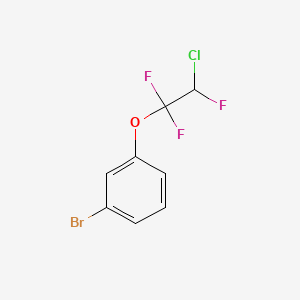
![2-(4-Bromo-3-methylbutyl)benzo[d]thiazole](/img/structure/B13607332.png)



